molecular formula C15H23FN2O B6642091 N-(4-ethoxy-3-fluorophenyl)-1-ethylpiperidin-4-amine

N-(4-ethoxy-3-fluorophenyl)-1-ethylpiperidin-4-amine

Cat. No. B6642091
M. Wt: 266.35 g/mol
InChI Key: CWWTZFJZNDVXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxy-3-fluorophenyl)-1-ethylpiperidin-4-amine, commonly known as Fluoroethoxy-PEPA, is a selective agonist for the AMPA receptor. AMPA receptors are ionotropic glutamate receptors that are responsible for mediating fast synaptic transmission in the central nervous system. Fluoroethoxy-PEPA has been extensively studied for its potential therapeutic applications in treating various neurological disorders.

Mechanism of Action

Fluoroethoxy-PEPA is a selective agonist for the AMPA receptor. It binds to the GluA2 subunit of the receptor and enhances the activity of the receptor. This leads to an increase in the flow of positively charged ions into the cell, which results in the depolarization of the cell membrane and the generation of an action potential.
Biochemical and Physiological Effects:
Fluoroethoxy-PEPA has been shown to enhance LTP in the hippocampus, which is a cellular mechanism that underlies learning and memory. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using Fluoroethoxy-PEPA in lab experiments is its selectivity for the AMPA receptor. This allows researchers to specifically target this receptor and study its function. One limitation of using Fluoroethoxy-PEPA is its potential toxicity. It has been shown to be toxic to some neuronal cell types at high concentrations.

Future Directions

There are several future directions for the study of Fluoroethoxy-PEPA. One area of research is the development of more selective agonists for the AMPA receptor. This could lead to the development of more effective treatments for neurological disorders. Another area of research is the study of the long-term effects of Fluoroethoxy-PEPA on the brain. This could help to better understand the mechanisms underlying learning and memory. Finally, the potential use of Fluoroethoxy-PEPA in the treatment of neurological disorders should be further explored.

Synthesis Methods

The synthesis of Fluoroethoxy-PEPA involves several steps. The first step involves the protection of the amine group of piperidine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected piperidine is then reacted with 4-ethoxy-3-fluoroaniline to form the corresponding amide. The Boc group is then removed under acidic conditions to yield Fluoroethoxy-PEPA.

Scientific Research Applications

Fluoroethoxy-PEPA has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that underlies learning and memory. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-(4-ethoxy-3-fluorophenyl)-1-ethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O/c1-3-18-9-7-12(8-10-18)17-13-5-6-15(19-4-2)14(16)11-13/h5-6,11-12,17H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWTZFJZNDVXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC(=C(C=C2)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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